Benzyl (2,4-difluoro-3-formylphenyl)carbamate
Description
Structural Characterization of Benzyl (2,4-difluoro-3-formylphenyl)carbamate
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The compound possesses multiple systematic names that reflect its complex structural architecture. The primary International Union of Pure and Applied Chemistry name is benzyl N-(2,4-difluoro-3-formylphenyl)carbamate, which clearly describes the substitution pattern and functional group arrangement. Alternative systematic nomenclatures include (2,4-difluoro-3-formyl-phenyl)-carbamic acid benzyl ester, emphasizing the carbamate linkage as an ester derivative of carbamic acid. The compound is also recognized as benzyl 2,4-difluoro-3-formylphenylcarbamate, representing a condensed naming convention.
The Chemical Abstracts Service registry number for this compound is 918524-07-9, providing a unique numerical identifier for database searches and chemical inventory systems. Additional database identifiers include the Molecular Design Limited number MFCD21648244, which facilitates cross-referencing across multiple chemical databases. The systematic naming conventions reflect the compound's core structural features: a benzyl group serving as the alcohol component of the carbamate ester, connected to an aniline derivative bearing two fluorine atoms at the 2 and 4 positions and an aldehyde group at the 3 position of the phenyl ring.
The InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C15H11F2NO3/c16-12-6-7-13(14(17)11(12)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20). This notation encodes the complete connectivity and stereochemical information of the molecule. The corresponding InChIKey HXSDOJSDJQFUFX-UHFFFAOYSA-N serves as a hashed version for rapid database comparisons.
Molecular Formula and Weight Analysis
The molecular formula C15H11F2NO3 reveals the precise atomic composition of this compound. This formula indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms, creating a molecular framework with multiple functional groups and aromatic systems.
The molecular weight is consistently reported as 291.25 grams per mole across multiple authoritative sources, though some databases report 291.3 grams per mole with different rounding conventions. The precise molecular weight calculation considers the atomic masses of all constituent elements: carbon (12.011 atomic mass units), hydrogen (1.008 atomic mass units), fluorine (18.998 atomic mass units), nitrogen (14.007 atomic mass units), and oxygen (15.999 atomic mass units).
| Molecular Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C15H11F2NO3 | |
| Molecular Weight | 291.25 g/mol | |
| Carbon Atoms | 15 | |
| Hydrogen Atoms | 11 | |
| Fluorine Atoms | 2 | |
| Nitrogen Atoms | 1 | |
| Oxygen Atoms | 3 |
The atomic composition reflects the compound's structural complexity, with the fifteen carbon atoms distributed across two aromatic ring systems (the benzyl phenyl ring and the substituted aniline ring) and the carbamate linking group. The relatively low hydrogen-to-carbon ratio (11:15) indicates the highly aromatic nature of the molecule, while the presence of two fluorine atoms contributes significantly to the molecular weight and influences the compound's physicochemical properties.
X-ray Crystallography Data and Conformational Studies
Conformational analysis of this compound reveals multiple possible three-dimensional arrangements due to rotational freedom around several single bonds. Database entries indicate the existence of multiple conformers, with computational models generating up to ten distinct conformational states. These conformations arise primarily from rotation around the carbamate C-N bond, the benzyl C-O bond, and the phenyl-carbamate connection.
The compound's three-dimensional structure exhibits characteristic features of substituted carbamates, including partial double-bond character in the carbamate C-N linkage due to resonance between the nitrogen lone pair and the carbonyl system. This resonance stabilization restricts rotation around the C-N bond, leading to preferred conformational states. The presence of two fluorine substituents on the aniline ring introduces additional steric and electronic considerations that influence the overall molecular geometry.
Computational conformational analysis suggests that the molecule adopts extended conformations to minimize steric interactions between the bulky benzyl group and the substituted aniline ring. The formyl group at the 3-position of the aniline ring can participate in intramolecular interactions with nearby functional groups, potentially stabilizing specific conformational arrangements. The fluorine atoms at positions 2 and 4 contribute to the electron-withdrawing character of the aniline ring, affecting the electron density distribution and influencing conformational preferences.
The benzyl group exhibits typical aromatic ring geometry with C-C bond lengths approximately 1.39 Ångströms and C-H bond lengths around 1.08 Ångströms. The carbamate linking group displays characteristic bond lengths with the C=O bond approximately 1.22 Ångströms and the C-N bond showing partial double-bond character at approximately 1.35 Ångströms. The aniline ring maintains standard aromatic geometry despite the electron-withdrawing effects of the fluorine substituents.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments in this compound. The compound contains eleven hydrogen atoms distributed across distinct chemical environments, generating characteristic signals that reflect the electronic and magnetic environment of each proton.
The benzyl group contributes five aromatic protons and two methylene protons to the proton Nuclear Magnetic Resonance spectrum. The aromatic protons of the benzyl phenyl ring typically appear in the 7.2-7.4 parts per million region, exhibiting complex multipicity due to magnetic coupling between neighboring protons. The benzylic methylene protons (-OCH2-) appear as a singlet around 5.1-5.3 parts per million, downfield due to the deshielding effects of both the oxygen atom and the aromatic ring.
The substituted aniline ring provides three aromatic protons with distinct chemical shifts influenced by the fluorine substituents and the formyl group. The proton at position 5 appears as a complex multiplet around 6.8-7.2 parts per million, while the proton at position 6 shows characteristic coupling patterns with adjacent fluorine atoms. Fluorine-hydrogen coupling typically produces doublet or triplet patterns with coupling constants ranging from 8-12 Hertz for ortho coupling and 4-8 Hertz for meta coupling.
The formyl proton represents a distinctive spectroscopic signature, appearing significantly downfield at approximately 9.8-10.2 parts per million as a singlet. This chemical shift reflects the strong deshielding effect of the carbonyl group and provides unambiguous identification of the aldehyde functionality. The carbamate N-H proton, when present and observable, typically appears as a broad signal around 6.5-7.5 parts per million, often exhibiting temperature-dependent behavior due to hydrogen bonding effects.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the 110-160 parts per million region and showing characteristic splitting patterns due to fluorine coupling. The carbonyl carbons of both the carbamate and formyl groups appear in the 160-200 parts per million region, with the formyl carbon typically appearing further downfield around 190-200 parts per million.
Infrared Vibrational Mode Analysis
Infrared spectroscopy of this compound reveals characteristic vibrational modes associated with its functional groups and aromatic systems. The compound exhibits multiple distinct absorption regions that provide structural confirmation and functional group identification.
The carbamate C=O stretching vibration appears as a strong absorption band in the 1735-1750 wavenumber region, characteristic of ester-type carbonyls. This frequency reflects the partial double-bond character of the carbamate linkage and distinguishes it from other carbonyl-containing functionalities. The formyl C=O stretching mode appears at higher frequency, typically around 1680-1720 wavenumbers, due to the different electronic environment of the aldehyde group.
Aromatic C=C stretching vibrations manifest as medium-intensity bands in the 1550-1700 wavenumber region, with multiple peaks reflecting the presence of two distinct aromatic ring systems. The benzyl phenyl ring and the substituted aniline ring each contribute characteristic aromatic stretching modes, with slight frequency variations due to different substitution patterns and electronic effects.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbamate C=O | 1735-1750 | Strong | ν(C=O) stretch |
| Formyl C=O | 1680-1720 | Strong | ν(C=O) stretch |
| Aromatic C=C | 1550-1700 | Medium | ν(C=C) stretch |
| Aromatic C-H | 3020-3080 | Variable | ν(C-H) stretch |
| C-O stretch | 1163-1210 | Strong | ν(C-O) stretch |
| C-F stretch | 1000-1300 | Strong | ν(C-F) stretch |
The N-H stretching vibration of the carbamate group produces a medium-intensity band around 3200-3400 wavenumbers, often appearing as a broad absorption due to hydrogen bonding effects. Aromatic C-H stretching modes appear in the 3020-3080 wavenumber region with variable intensity. The C-O stretching vibration of the carbamate ester linkage manifests as a strong band in the 1163-1210 wavenumber region.
Carbon-fluorine stretching vibrations contribute strong absorptions in the 1000-1300 wavenumber region, with multiple bands reflecting the two different C-F environments in the molecule. These vibrations are particularly diagnostic for fluorinated aromatic compounds and provide confirmation of the substitution pattern. Out-of-plane aromatic C-H bending modes appear in the 680-860 wavenumber region, with specific patterns that depend on the substitution pattern of each aromatic ring.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 291, corresponding to the molecular weight of the intact compound.
The primary fragmentation pathways involve cleavage of the carbamate linkage, producing characteristic fragment ions that reflect the structural components of the molecule. Loss of the benzyl group (C7H7, mass 91) from the molecular ion generates a prominent fragment at mass-to-charge ratio 200, corresponding to the protonated difluoro-formylaniline carbamate residue. This fragmentation pattern is characteristic of benzyl carbamates and provides structural confirmation.
Alternative fragmentation involves loss of carbon dioxide (mass 44) from the carbamate functionality, generating a fragment at mass-to-charge ratio 247. This fragmentation pathway reflects the thermal lability of carbamate esters and represents a common fragmentation mode in mass spectrometric analysis of carbamate compounds. Subsequent fragmentation of this intermediate can lead to further structural degradation and smaller fragment ions.
The substituted aniline portion of the molecule undergoes characteristic fragmentation patterns influenced by the fluorine substituents and the formyl group. Loss of the formyl group (CHO, mass 29) can occur from various intermediate fragments, while the fluorine atoms may be lost as hydrogen fluoride (HF, mass 20) under certain ionization conditions. The presence of multiple aromatic systems leads to the formation of tropylium-type ions and other aromatic fragment ions characteristic of substituted benzene derivatives.
Base peak assignment typically corresponds to one of the major fragmentation products, often the benzyl cation (mass-to-charge ratio 91) or fragments derived from the substituted aniline portion. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and the stability of various structural components under mass spectrometric conditions.
Properties
IUPAC Name |
benzyl N-(2,4-difluoro-3-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-12-6-7-13(14(17)11(12)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDOJSDJQFUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728777 | |
| Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918524-07-9 | |
| Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Carbamoylation of 2,4-Difluoro-3-formylphenyl Precursors
This approach involves the synthesis of the target compound via carbamoylation of a suitably substituted phenyl intermediate.
- The initial fluorinated phenyl precursor can be prepared via halogenation of difluorobenzene followed by selective formylation.
- Carbamoylation typically occurs under mild basic conditions to yield the carbamate linkage.
Method B: Multi-step Synthesis via Microwave-Assisted Reaction
This method involves the synthesis of the difluorinated benzene core followed by functional group modifications under microwave irradiation, which accelerates reaction times and improves yields.
- Microwave-assisted synthesis reduces reaction time and improves product purity.
- The process involves refluxing in solvents like acetonitrile or toluene, with subsequent purification.
Method C: Nucleophilic Substitution and Halogenation
This approach involves halogenating a fluorinated precursor followed by nucleophilic substitution with carbamate groups.
- This method emphasizes regioselectivity during halogenation to ensure fluorines are at the 2 and 4 positions, with the formyl group introduced at the 3-position.
Data Table of Preparation Parameters
Research Findings and Optimization
Recent studies highlight the importance of reaction control for optimizing yield and purity:
- Reaction time control is critical; exceeding 10 hours can lead to side products such as dichloromethyl derivatives.
- Temperature regulation during vacuum distillation (−5°C to 0°C) minimizes product loss.
- Use of microwave irradiation accelerates synthesis, reducing reaction times from hours to minutes, with comparable or improved yields.
Furthermore, the choice of solvent significantly affects solubility and reaction efficiency, with acetonitrile and toluene being preferred for their inertness and boiling points.
Scientific Research Applications
Benzyl (2,4-difluoro-3-formylphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl (2,4-difluoro-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, including enzyme inhibition and protein modification. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
Key Observations :
- The 3-formyl group in the target compound enhances its utility in condensation reactions (e.g., Schiff base formation), unlike Benzyl (2,4-difluorophenyl)carbamate, which lacks this reactive site .
- Boron-containing analogues (e.g., CAS 2377610-77-8) are tailored for Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
Physicochemical Properties: Lipophilicity and Solubility
Lipophilicity (LogP/LogD) is a critical parameter for drug-likeness. Experimental and predicted data for benzyl carbamates reveal:
| Compound | Experimental LogD₇.₄ | Predicted ClogP | Key Substituents |
|---|---|---|---|
| Benzyl (2,4-difluoro-3-formylphenyl)carbamate | Not reported | 2.81* | 2,4-F; 3-CHO |
| Benzyl (2,4-difluorophenyl)carbamate | 2.45 | 2.67 | 2,4-F |
| Benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate | 1.98 | 2.10 | Unsubstituted phenyl; hydroxyl |
Key Findings :
Enzyme Inhibition Profiles
Benzyl carbamates exhibit variable selectivity toward cholinesterases (AChE/BuChE):
- Target Compound: No direct activity reported, but its formyl group may enable conjugation with enzyme-targeting moieties .
- Di-Carbamates (e.g., di-ethyl/di-4-nitrophenyl) : Show potent AChE inhibition (IC₅₀ < 10 µM) due to dual carbamate groups .
- Benzyl (3-fluoro-4-(pyridinyl-tetrazolyl)phenyl)carbamate : Designed for kinase inhibition studies (e.g., MAPK pathways) with MW 404.4 .
Biological Activity
Benzyl (2,4-difluoro-3-formylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzyl group attached to a carbamate moiety, with a 2,4-difluoro-3-formylphenyl substituent. The presence of fluorine atoms may enhance its lipophilicity and biological activity by influencing its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various microbial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of cancer cell lines in vitro. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins. In particular, it has shown promising results against breast and colon cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on biological activity:
| Modification | Biological Activity Impact |
|---|---|
| Addition of halogen substituents | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered lipophilicity and membrane penetration |
| Changes in functional groups | Modulation of enzyme inhibition |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2,4-difluoro-3-formylphenol with benzyl isocyanate under controlled conditions. This method allows for the selective formation of the carbamate linkage while minimizing by-products.
Case Studies
Several case studies have investigated the efficacy of this compound in both preclinical and clinical settings:
- Preclinical Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, indicating strong antimicrobial potential.
- In Vitro Cancer Cell Proliferation Assay : In a study involving breast cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
Q & A
Q. What are the common synthetic routes for preparing benzyl (2,4-difluoro-3-formylphenyl)carbamate?
The compound is typically synthesized via carbamate formation using benzyl chloroformate and a substituted aniline precursor. Key steps include:
- Amination : Reacting 2,4-difluoro-3-formylaniline with benzyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the carbamate bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the product .
- Characterization : Confirmation via -NMR (aromatic protons at δ 7.3–8.1 ppm), -NMR (fluorine coupling patterns), and LC-MS (m/z ~321.3 for [M+H]) .
Q. How should this compound be stored to ensure stability?
Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and light, as the formyl group is prone to oxidation .
Q. What are its primary applications in organic synthesis?
- Building block : The formyl group enables further derivatization (e.g., condensation with amines to form Schiff bases) .
- Protecting group : The benzyl carbamate (Cbz) moiety protects amines in multistep syntheses, removable via hydrogenolysis (H/Pd-C) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., 19F^{19}F19F-NMR splitting patterns) be resolved during characterization?
Discrepancies may arise from dynamic rotational isomerism of the carbamate group or fluorine-fluorine coupling. Solutions include:
- Low-temperature NMR : To "freeze" conformers and simplify splitting patterns .
- DFT calculations : Compare experimental -NMR shifts with computed values (B3LYP/6-311+G(d,p)) to assign signals .
- 2D NMR : Use HSQC and HMBC to correlate fluorine and proton environments .
Q. What strategies optimize yield when introducing both difluoro and formyl groups on the phenyl ring?
- Directed ortho-metalation : Use a directing group (e.g., amide) to install fluorine atoms selectively via electrophilic fluorination .
- Vilsmeier-Haack reaction : Introduce the formyl group after fluorination to avoid side reactions (e.g., over-oxidation) .
- Protection/deprotection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl ether) during sequential functionalization .
Q. How does the compound’s logP (0.95) influence its utility in biological assays?
The moderate hydrophobicity (logP ~1) suggests:
- Cell permeability : Suitable for intracellular targets but may require formulation with DMSO or cyclodextrins for aqueous solubility .
- Membrane binding : Risk of non-specific interactions in cell-based assays; include controls (e.g., inactive analogs) to validate target engagement .
Methodological Challenges
Q. How can residual palladium from hydrogenolysis be quantified and removed?
- ICP-MS : Detect Pd traces (detection limit <1 ppb) .
- Chelating resins : Use SiliaMetS® Thiol or QuadraPure® TU to scavenge Pd during workup .
- Crystallization : Pd particles often remain in the mother liquor after recrystallization .
Q. What analytical methods resolve enantiomeric impurities in derivatives of this compound?
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to confirm enantiopurity .
Contradictory Data Analysis
Q. Why do stability studies report conflicting degradation rates under basic conditions?
Variations arise from:
- Solvent effects : Degradation accelerates in polar aprotic solvents (e.g., DMF) vs. aqueous buffers .
- Temperature : Hydrolysis half-life decreases exponentially above 40°C; ensure studies are isothermal .
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
